[4-(benzyloxy)-2-hydroxyphenyl]thiourea
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Overview
Description
[4-(benzyloxy)-2-hydroxyphenyl]thiourea is an organosulfur compound with significant potential in various scientific fields. This compound features a thiourea group attached to a benzyloxy-hydroxyphenyl moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(benzyloxy)-2-hydroxyphenyl]thiourea typically involves the reaction of 4-(benzyloxy)-2-hydroxyaniline with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of catalysts such as zinc oxide nanoparticles can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: [4-(benzyloxy)-2-hydroxyphenyl]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, amine derivatives.
Substitution: Nitro, halogenated derivatives.
Scientific Research Applications
[4-(benzyloxy)-2-hydroxyphenyl]thiourea has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Industry: Utilized in the production of dyes, elastomers, and photographic films.
Mechanism of Action
The mechanism of action of [4-(benzyloxy)-2-hydroxyphenyl]thiourea involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as acetylcholinesterase and glucose-6-phosphatase, leading to potential therapeutic effects in diseases like Alzheimer’s and diabetes.
Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative stress and damage.
Antibacterial Activity: The compound disrupts bacterial cell walls and inhibits essential bacterial enzymes, leading to bacterial cell death.
Comparison with Similar Compounds
1,3-Bis(3,4-dichlorophenyl)thiourea: Known for its antibacterial and antioxidant properties.
1-(4-Benzyloxy-benzyl)-3-methyl-thiourea: Exhibits similar synthetic routes and applications.
Uniqueness: [4-(benzyloxy)-2-hydroxyphenyl]thiourea stands out due to its unique combination of a benzyloxy group and a hydroxyphenyl moiety, which enhances its reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its broad spectrum of biological activities make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
(2-hydroxy-4-phenylmethoxyphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c15-14(19)16-12-7-6-11(8-13(12)17)18-9-10-4-2-1-3-5-10/h1-8,17H,9H2,(H3,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBVQNGTSZDXBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)NC(=S)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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